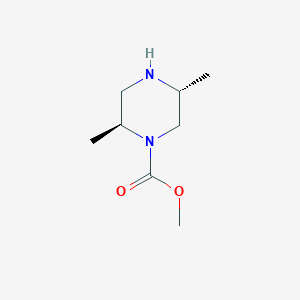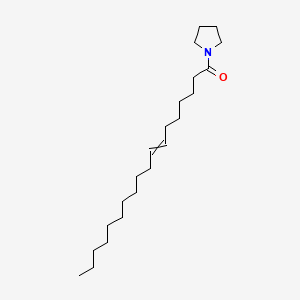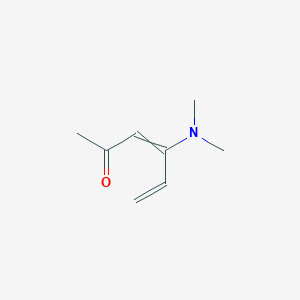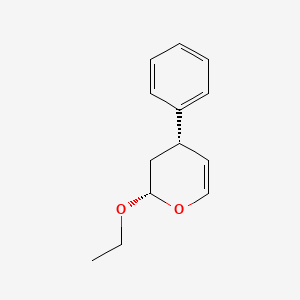
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) is a chemical compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an aldehyde with an alcohol in the presence of an acid catalyst to form the pyran ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of alcohols or other reduced derivatives.
Substitution: The ethoxy or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It may find applications in the production of polymers, resins, or other industrial materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran: The parent compound without the ethoxy and phenyl groups.
2H-Pyran-2-one: A related compound with a carbonyl group at the 2-position.
4-Phenyl-2H-pyran: A similar compound with a phenyl group but lacking the ethoxy group.
Uniqueness
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) is unique due to the presence of both ethoxy and phenyl groups, which can influence its chemical reactivity and potential applications. These functional groups can provide specific properties that differentiate it from other pyran derivatives.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(2S,4S)-2-ethoxy-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C13H16O2/c1-2-14-13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3/t12-,13+/m1/s1 |
Clave InChI |
LGIHSBPLJHHAJF-OLZOCXBDSA-N |
SMILES isomérico |
CCO[C@@H]1C[C@@H](C=CO1)C2=CC=CC=C2 |
SMILES canónico |
CCOC1CC(C=CO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)
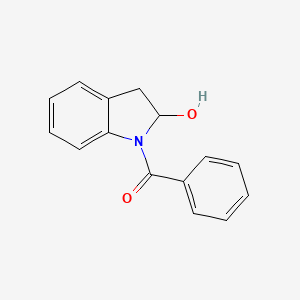
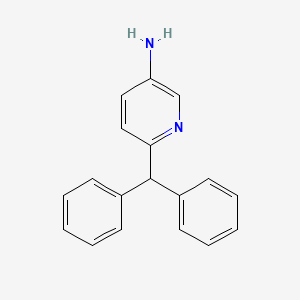
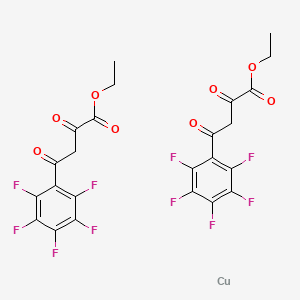
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
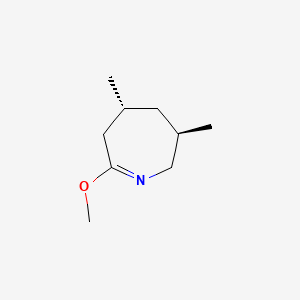
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
